![molecular formula C11H19NO2 B3030402 Streptokinase CAS No. 9002-01-1](/img/structure/B3030402.png)
Streptokinase
Descripción general
Descripción
Streptokinase is a plasminogen activator protein produced by several strains of beta-hemolytic streptococci and is widely used in treating blood-clotting disorders such as myocardial infarction. It activates human plasminogen by forming a complex that can hydrolytically activate other plasminogen molecules to plasmin, which then dissolves blood clots . This compound is not a protease itself but relies on its interaction with plasminogen to exert its therapeutic effects .
Synthesis Analysis
The synthesis of this compound involves its expression in bacterial systems. Notably, the this compound expressed by the cloned gene in Streptococcus sanguis lacks the carboxyl-terminal 32 residues compared to the native form, which suggests posttranslational modifications such as proteolysis may occur . The complete amino acid sequence of this compound has been determined, revealing homology with serine proteases and suggesting an evolutionary relationship .
Molecular Structure Analysis
The crystal structure of this compound complexed with the catalytic unit of human plasmin has been solved, revealing that the amino-terminal domain enhances substrate recognition, while the carboxyl-terminal domain is responsible for the contact activation of plasminogen . The domain structure of this compound has been established through calorimetry studies, indicating the presence of four independently folded domains . The secondary structure of this compound in aqueous solution has been analyzed using Fourier transform infrared spectroscopy, showing a significant beta-sheet content and a smaller proportion of alpha-helix .
Chemical Reactions Analysis
This compound interacts with human plasmin or plasminogen to form a complex with enzymatic activity. This complex formation is crucial for the activation of plasminogen and the subsequent fibrinolytic activity . The binding of this compound to plasminogen is a key step in this process, and specific regions within the this compound molecule have been identified as necessary for this interaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are closely related to its structure and function. The stability of this compound is influenced by its domain structure, with different domains exhibiting varying stability across pH ranges . The interaction of this compound with plasminogen is characterized by a high-affinity binding, with a dissociation constant in the nanomolar range . The functional activity of this compound is dependent on its intact structure, as deletions or mutations in key regions can significantly reduce its plasminogen activator activity .
Aplicaciones Científicas De Investigación
Liposome Delivery Systems for Streptokinase
Recent research has focused on the development of liposome delivery systems for this compound to improve its efficacy in thrombolytic therapy. Target-sensitive liposomes have been designed to release this compound selectively in the presence of activated platelets, enhancing thrombus dissolution while reducing systemic side effects (Vaidya et al., 2016). Similarly, different liposomal formulations have been explored to improve the plasma stability of this compound and ensure its targeted delivery to thrombus sites (Kumar et al., 2017).
Nanoparticle-based Delivery
The use of nanoparticles for this compound delivery has been investigated to enhance its bioactivity and hemocompatibility. For instance, mPEG-PLGA nanoparticles encapsulating this compound showed prolonged circulation time and reduced immunogenic response, suggesting potential for improved thrombolytic therapy (Hasanpour et al., 2021). Additionally, PEG-grafted chitosan nanoparticles have been studied for immobilizing this compound, potentially increasing its biological half-life and reducing immunogenicity (Baharifar et al., 2019).
Structural and Mechanistic Studies
The crystal structure of this compound complexed with the catalytic unit of human plasmin has been elucidated, providing insights into the mechanism of action and substrate recognition by this compound (Wang et al., 1998). This information is crucial for designing more efficient thrombolytic agents.
Improvement of Therapeutic Efficacy
Research efforts have been directed towards identifying conditions that optimize this compound production and activity. For example, the production of this compound by Streptococcus dysgalactiae was enhanced in the presence of specific surfactants, growth factors, and trace elements (Bhardwaj & Angayarkanni, 2014). Artificial Neural Networks have been used to examine parameters affecting the immobilization of this compound in chitosan, revealing key factors influencing its loading efficiency and therapeutic efficacy (Modaresi et al., 2014).
Alternative Forms of this compound
The development of mutated forms of this compound with reduced immunogenicity and enhanced reactivity has been explored. A study showed that a recombinant mutant type of this compound had significantly lower antibody reactivity compared to the natural form, indicating its potential as an alternative therapeutic agent (Bandehpour et al., 2012).
Mecanismo De Acción
Target of Action
Streptokinase, also known as Estreptoquinasa, primarily targets plasminogen , a protein that is converted into plasmin . Plasmin is a serine protease that plays a crucial role in fibrinolysis, the process that breaks down blood clots .
Mode of Action
This compound forms a highly specific 1:1 enzymatic complex with plasminogen . This complex promotes the cleavage of the Arg/Val bond in plasminogen to form the proteolytic enzyme plasmin . This interaction leads to significant changes in the fibrinolytic system, promoting the breakdown of blood clots .
Biochemical Pathways
The activation of plasminogen by this compound leads to the formation of plasmin, which degrades the fibrin matrix of the thrombus . This process is part of the fibrinolytic system, a biochemical pathway that regulates the breakdown of blood clots . The degradation of fibrin clots results in the production of fibrin degradation products, which have further downstream effects on coagulation and fibrinolysis .
Pharmacokinetics
This compound is metabolized in the liver via proteolysis . It is excreted via urine as peptides . The elimination half-life of the this compound-plasminogen activator complex is approximately 80 minutes . These properties impact the bioavailability of this compound and its effectiveness as a thrombolytic agent .
Result of Action
The primary result of this compound’s action is the degradation of fibrin clots, leading to the dissolution of blood clots or arterial blockages . This action is particularly beneficial in the treatment of conditions such as myocardial infarction (heart attack), pulmonary embolism, and arterial thromboembolism .
Safety and Hazards
Streptokinase may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
4-cyclohexylpyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864144 | |
Record name | 4-Cyclohexylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219214-76-2, 9002-01-1 | |
Record name | 4-Cyclohexylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kinase (enzyme-activating), strepto- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.